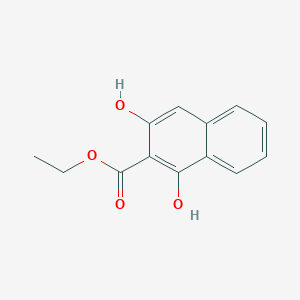

ethyl 1,3-dihydroxy-2-naphthoate

Description

The exact mass of the compound Ethyl 1,3-dihydroxynaphthalene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-17-13(16)11-10(14)7-8-5-3-4-6-9(8)12(11)15/h3-7,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVQTZHEEIATCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290341 | |

| Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-89-6 | |

| Record name | 6843-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dihydroxy-2-naphthoate is a naphthalene derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, including physical and spectral data. A generalized synthesis protocol is outlined, and its potential reactivity is discussed based on related compounds. Furthermore, the known biological activities of structurally similar dihydroxy-naphthoic acid derivatives are reviewed, suggesting potential avenues for future research into the bioactivity of this compound.

Chemical Properties

This compound, also known as ethyl 1,3-dihydroxynaphthalene-2-carboxylate, is an organic compound with the chemical formula C₁₃H₁₂O₄.[1][2] It is a derivative of 1,3-dihydroxy-2-naphthoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data indicates that it is a solid at room temperature with a relatively high boiling point.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |

| Molecular Weight | 232.23 g/mol | [1][2] |

| Melting Point | 81 - 82 °C | [3] |

| Boiling Point | 375.5 °C at 760 mmHg | [1] |

| Density | 1.328 g/cm³ | [1] |

| Appearance | Colorless to slightly yellow liquid/yellow to brown powder | [1][3] |

| Storage Temperature | Room temperature, under an inert atmosphere | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data.[4] For reference, the spectral characteristics of the parent compound, 1,3-dihydroxy-2-naphthoic acid, and a related ester, ethyl benzoate, are provided below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the parent acid, 1,3-dihydroxy-2-naphthoic acid, has been reported.[5] For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) in addition to the aromatic protons of the naphthalene ring and the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum for the parent acid is also available.[6] For the ethyl ester, additional signals corresponding to the ethyl group's carbons would be present. The chemical shifts in the aromatic region would be similar to the parent acid, with some variation due to the esterification.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the aromatic C-H and C=C bonds of the naphthalene ring. The IR spectrum for the related compound 1-hydroxy-2-naphthoic acid is available for comparison.[6]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry data would provide information on the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 232.0736 u.

Experimental Protocols

Synthesis of this compound

Below is a generalized protocol based on standard esterification procedures.

Reaction:

1,3-dihydroxy-2-naphthoic acid + Ethanol ⇌ this compound + Water

Materials:

-

1,3-dihydroxy-2-naphthoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,3-dihydroxy-2-naphthoic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by the hydroxyl groups and the ester functionality on the naphthalene ring. The hydroxyl groups make the aromatic ring electron-rich and susceptible to electrophilic substitution reactions.

One documented application is its use as a coupling component in the synthesis of mono-azo dyes.[7] In this reaction, the this compound couples with a diazonium salt to form a colored azo compound. This reactivity highlights its potential as a precursor in the development of functional dyes and pigments.

The presence of hydroxyl and ester groups also suggests potential for further chemical modifications, such as etherification, acylation, or reduction of the ester to an alcohol, opening avenues for the synthesis of a variety of derivatives. It is also used as an intermediate in the preparation of naphthoquinone derivatives which may possess biological activity.[8]

Biological Activity of Related Compounds and Future Directions

While there is limited direct research on the biological activity of this compound, studies on structurally similar dihydroxy-naphthoic acid derivatives provide valuable insights into its potential pharmacological relevance.

Aryl Hydrocarbon Receptor (AhR) Modulation

1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial-derived metabolite, has been identified as an agonist of the aryl hydrocarbon receptor (AhR).[9][10] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis. The activation of AhR by 1,4-DHNA suggests that other dihydroxy-naphthoic acid derivatives, potentially including the 1,3-dihydroxy isomer and its esters, could also interact with this receptor. Further investigation is warranted to determine if this compound or its corresponding carboxylic acid can modulate AhR activity, which could have implications for inflammatory bowel disease and other immune-related disorders.

Lactate Dehydrogenase (LDH) Inhibition

Research has identified 3,5-dihydroxy-2-naphthoic acid as a novel lead compound for designing inhibitors of lactate dehydrogenase (LDH) from the parasite Babesia microti.[11][12] LDH is a crucial enzyme in the energy metabolism of these parasites. The study demonstrated that this dihydroxy-naphthoic acid derivative could selectively inhibit the parasite's LDH over the human enzyme.[11][12] This finding suggests that the dihydroxy-naphthoic acid scaffold is a promising starting point for the development of new anti-parasitic drugs. It would be of significant interest to screen this compound and its derivatives for inhibitory activity against LDH from various pathogens.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available detailed experimental and biological data. Its known reactivity as a dye intermediate and the biological activities of its structural analogs suggest that it is a valuable target for further research. The development of a robust and detailed synthesis protocol would facilitate its wider availability for studies in medicinal chemistry, particularly in the investigation of its potential as an AhR modulator or an LDH inhibitor. Furthermore, its chemical handles offer opportunities for the creation of compound libraries for broader screening and drug discovery efforts.

References

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. biosynce.com [biosynce.com]

- 4. 6843-89-6|this compound|BLD Pharm [bldpharm.com]

- 5. 1,3-dihydroxy-2-naphthoic acid (3147-58-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate (CAS: 6843-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1,3-dihydroxy-2-naphthoate, a naphthalene derivative with applications in materials science and potential, though largely unexplored, relevance in biological systems. This document details its physicochemical properties, synthesis, and known applications, and explores its potential biological activities based on the behavior of structurally related compounds.

Chemical and Physical Properties

This compound is a polycyclic organic compound that is sparingly soluble in water but soluble in common organic solvents. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6843-89-6 | N/A |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| IUPAC Name | ethyl 1,3-dihydroxynaphthalene-2-carboxylate | N/A |

| Synonyms | 1,3-Dihydroxy-2-naphthalenecarboxylic acid ethyl ester, Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | [2] |

| Appearance | Colorless to slightly yellow liquid or solid | [2] |

| Melting Point | 81-82 °C | [2] |

| Boiling Point | 375.5 °C at 760 mmHg (predicted) | N/A |

| Density | 1.429 g/cm³ | [2] |

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of 1,3-dihydroxy-2-naphthoic acid with ethanol in the presence of an acid catalyst. A general, representative protocol adapted from a similar procedure for the synthesis of ethyl α-naphthoate is provided below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dihydroxy-2-naphthoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution (5%)

-

Anhydrous calcium chloride

-

Diethyl ether

Procedure:

-

A mixture of 1,3-dihydroxy-2-naphthoic acid and an excess of absolute ethanol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, 5% sodium carbonate solution to remove unreacted acid, and finally with brine.

-

The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Workflow for Synthesis and Purification

Caption: A general workflow for the synthesis and purification of this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, the hydroxyl protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts of the aromatic protons would be in the range of 7-8 ppm, while the ethyl group protons would appear more upfield. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring, and the two carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) groups (broad, ~3300 cm⁻¹), the carbonyl (C=O) of the ester (~1720 cm⁻¹), and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 232.23). |

| HPLC | A single major peak under appropriate reversed-phase conditions, indicating the purity of the compound. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier.[4] |

Applications

Fluorescent Dyes and Photosensitizers

This compound serves as a key intermediate in the synthesis of dyes and pigments.[5] Its naphthalene core and hydroxyl substituents are conducive to creating chromophoric systems. The compound is known to exhibit fluorescence, a property that is likely influenced by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[6] ESIPT is a photophysical process where a proton is transferred within the molecule in the excited state, leading to a large Stokes shift, which is a desirable characteristic for fluorescent probes and materials.[7][8]

ESIPT Mechanism

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Potential Biological Activities (Inferred from Related Compounds)

Direct biological studies on this compound are limited in the publicly available literature. However, research on structurally similar dihydroxynaphthoic acid derivatives suggests potential avenues for investigation in drug discovery.

Aryl Hydrocarbon Receptor (AhR) Modulation

Dihydroxynaphthoic acids have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.[9] The AhR signaling pathway is a key target in toxicology and therapeutics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Simplified overview of the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10]

Lactate Dehydrogenase (LDH) Inhibition

Certain dihydroxynaphthoic acid derivatives have been investigated as inhibitors of Lactate Dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.[11] LDH is a target of interest in cancer therapy because many cancer cells rely on glycolysis for energy production (the Warburg effect).[12] Inhibition of LDH can lead to reduced cell proliferation and apoptosis in cancer cells.

Mechanism of LDH Inhibition

Caption: The role of LDH in converting pyruvate to lactate and its inhibition.

Safety and Handling

This compound may cause irritation to the eyes and skin. It is also potentially toxic to aquatic organisms. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Waste should be disposed of in accordance with local regulations.[2]

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of fluorescent materials. While its biological properties have not been extensively studied, the activities of structurally related compounds suggest that it may be a candidate for investigation as a modulator of the AhR pathway or as an LDH inhibitor. Further research is warranted to fully elucidate its potential in medicinal chemistry and drug development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. biosynce.com [biosynce.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 12. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to Ethyl 1,3-dihydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Ethyl 1,3-dihydroxy-2-naphthoate possesses a naphthalene ring system substituted with two hydroxyl groups at positions 1 and 3, and an ethyl ester group at position 2. This substitution pattern influences its electronic properties and reactivity.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6843-89-6 | |

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.23 g/mol | |

| Melting Point | 81-82 °C | |

| Boiling Point | 375.5 °C at 760 mmHg (Predicted) | |

| Density | 1.328 g/cm³ (Predicted) | |

| Appearance | Yellow to brown powder |

Synthesis

This compound is typically synthesized via the esterification of 1,3-dihydroxy-2-naphthoic acid with ethanol or through a one-pot reaction from 1,3-dihydroxynaphthalene.

General Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound based on standard Fischer esterification procedures.

Materials:

-

1,3-dihydroxy-2-naphthoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydroxy-2-naphthoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, the hydroxyl protons, and the protons of the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ (ethyl) |

| ~4.4 | Quartet | 2H | -OCH₂- (ethyl) |

| ~7.0 - 8.0 | Multiplets | 6H | Aromatic-H |

| ~9.0 - 10.0 | Singlet (broad) | 2H | Ar-OH |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the naphthalene core, the ester group, and the ethyl group.

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ (ethyl) |

| ~61 | -OCH₂- (ethyl) |

| ~100 - 140 | Aromatic-C |

| ~150 - 160 | Ar-C-OH |

| ~170 | C=O (ester) |

FTIR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretch (hydroxyl) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ester) |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 232.07 | [M]⁺ (Calculated for C₁₃H₁₂O₄) |

Potential Applications and Biological Activity

This compound is primarily utilized as an intermediate in the synthesis of dyes and pigments. The dihydroxy naphthalene core is a known structural motif in compounds with interesting photophysical properties.

While there is a lack of specific studies on the biological activity of this compound, related dihydroxy-naphthoic acid derivatives have been investigated for various biological activities. For instance, certain dihydroxynaphthoic acids have been explored as inhibitors of lactate dehydrogenase, suggesting potential applications in antiparasitic drug discovery. However, it is important to note that the esterification of the carboxylic acid group can significantly alter the biological activity of the parent molecule. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure. This guide has provided a detailed overview of its properties, a general synthesis protocol, and predicted spectroscopic data to aid researchers in its synthesis and characterization. The lack of publicly available experimental spectroscopic and biological data highlights an opportunity for further investigation into the properties and potential applications of this compound, particularly in the fields of materials science and medicinal chemistry.

Caption: Logical flow for the study and application of this compound.

Spectroscopic Profile of Ethyl 1,3-dihydroxy-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3-dihydroxy-2-naphthoate (CAS No: 6843-89-6).[1][2][3] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol .[2][3] It possesses a naphthalene core substituted with two hydroxyl groups and an ethyl ester functional group.

Physical Properties:

| Property | Value | Reference |

| Melting Point | 81 - 82 °C | [1][2] |

| Molecular Formula | C₁₃H₁₂O₄ | [2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~4.50 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~6.90 | Singlet | 1H | Ar-H (H-4) |

| ~7.30 - 7.50 | Multiplet | 2H | Ar-H (H-6, H-7) |

| ~7.75 | Doublet | 1H | Ar-H (H-5) |

| ~8.10 | Doublet | 1H | Ar-H (H-8) |

| ~9.50 | Singlet | 1H | Ar-OH (C1-OH) |

| ~11.00 | Singlet | 1H | Ar-OH (C3-OH, Intramolecular H-bond) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -CH₃ (Ethyl group) |

| ~62.0 | -CH₂- (Ethyl group) |

| ~105.0 | C-2 |

| ~108.0 | C-4 |

| ~122.0 | C-8a |

| ~124.0 | C-5 |

| ~125.0 | C-7 |

| ~127.0 | C-6 |

| ~130.0 | C-8 |

| ~136.0 | C-4a |

| ~155.0 | C-1 |

| ~160.0 | C-3 |

| ~172.0 | C=O (Ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester, conjugated) |

| 1620 - 1580 | Medium to Strong | C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (ester and phenol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 232 | 100 | [M]⁺ (Molecular ion) |

| 204 | 40 | [M - C₂H₄]⁺ |

| 187 | 80 | [M - OCH₂CH₃]⁺ |

| 159 | 60 | [M - OCH₂CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[4] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the molecular ion and its fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties like melting point and solubility of ethyl 1,3-dihydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of ethyl 1,3-dihydroxy-2-naphthoate, a chemical intermediate with applications in the synthesis of dyes and fluorescent probes. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document presents the reported physical constants and outlines standardized methodologies for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its purification, formulation, and application. The available data for this compound is summarized below.

Data Presentation

| Physical Property | Value | Source |

| Melting Point | 81 - 82 °C | [1] |

| 82 °C | [2] | |

| Density | 1.429 g/cm³ | [1] |

| 1.328 g/cm³ | [2] | |

| Solubility | Data not available | [2] |

Note on Data Discrepancies: The minor variations in reported melting points and densities may arise from different experimental conditions or sample purity levels.

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not extensively documented in publicly available literature, the following standard methodologies are applicable for a crystalline organic solid of this nature.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The sample must be completely dry and finely powdered to ensure uniform heat transfer.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For an initial, approximate determination, a faster heating rate can be used.[4]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), analysis (e.g., chromatography), and formulation.

General Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[5]

-

A small volume of the selected solvent (e.g., 0.5 mL) is added, and the mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).[5][6]

-

Observation: The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

-

Classification: The solubility can be further classified as "freely soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve a given amount of the solid.

Synthesis and Purification Workflow

This compound is commonly synthesized via the esterification of 1,3-dihydroxynaphthalene.[1] The general workflow for its synthesis and subsequent purification is outlined below.

This diagram illustrates the key stages in obtaining pure this compound, from the initial reaction to the final characterization of the product.

References

Potential Biological Activities of Ethyl 1,3-Dihydroxy-2-Naphthoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research directly investigating the biological activities of ethyl 1,3-dihydroxy-2-naphthoate derivatives is limited. This guide provides an in-depth overview of the potential biological activities of this class of compounds by examining the reported activities of structurally related dihydroxynaphthalene, naphthoic acid, and naphthoquinone derivatives. The experimental protocols and quantitative data presented herein are drawn from studies on these analogous compounds and are intended to serve as a foundational resource for future research into this compound derivatives.

Introduction

The naphthalene scaffold is a key structural motif in a wide range of biologically active compounds, both natural and synthetic. The presence of hydroxyl and carboxylate functional groups, as seen in this compound, provides opportunities for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological properties. While this compound itself is primarily recognized as a dye intermediate, its structural similarity to other bioactive naphthoic acids and dihydroxynaphthalenes suggests a rich potential for its derivatives in drug discovery. This technical guide explores the prospective anticancer, antimicrobial, and enzyme inhibitory activities of this compound derivatives, supported by data from closely related compounds.

General Synthesis of Naphthoate Derivatives

The synthesis of derivatives of this compound can be approached through various established organic chemistry methodologies. A common strategy involves the modification of the hydroxyl or carboxylic acid ester functionalities, or substitution on the naphthalene ring. The following diagram illustrates a generalized workflow for the synthesis of such derivatives.

Caption: General synthesis workflow for this compound derivatives.

Potential Anticancer Activity

Derivatives of dihydroxynaphthalene and naphthoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydronaphthalene Analogue | KGP03 | NCI-H460 (Lung Carcinoma) | 0.001 | [1] |

| Dihydronaphthalene Analogue | KGP413 | NCI-H460 (Lung Carcinoma) | 0.0012 | [1] |

| Dihydronaphthalene Analogue | KGP03 | DU-145 (Prostate Carcinoma) | 0.0011 | [1] |

| Dihydronaphthalene Analogue | KGP413 | DU-145 (Prostate Carcinoma) | 0.0013 | [1] |

| Thiazole-fused Dihydronaphthalene | Compound 5a | MCF-7 (Breast Adenocarcinoma) | 0.93 | [2] |

| Thiazole-fused Dihydronaphthalene | Compound 5d | MCF-7 (Breast Adenocarcinoma) | 1.76 | [2] |

| Quinolinone-Triazole Hybrid with Dihydroxy Naphthalene Moiety | Compound 4a | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 0.034 - 0.134 (Mean GI50) | [3] |

| Quinolinone-Triazole Hybrid with Dihydroxy Naphthalene Moiety | Compound 4b | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 0.034 - 0.134 (Mean GI50) | [3] |

| Quinolinone-Triazole Hybrid with Dihydroxy Naphthalene Moiety | Compound 7d | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 0.034 - 0.134 (Mean GI50) | [3] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Potential Antimicrobial Activity

Naphthoic acid and dihydroxynaphthalene derivatives have been reported to possess antibacterial and antifungal properties. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity of Related Compounds

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | S. aureus | 4 | [4] |

| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | E. coli | 8 | [4] |

| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | P. aeruginosa | 16 | [4] |

| Naphthoic Acid Polymer | 3,7-Dihydroxy-2-naphthoic acid modified PGMA | K. pneumoniae | 8 | [4] |

| 5,8-Dihydroxy-1,4-naphthoquinone | - | B. cereus | 14 | [5][6] |

| 5,8-Dihydroxy-1,4-naphthoquinone | - | P. vulgaris | 10 | [5][6] |

| 5,8-Dihydroxy-1,4-naphthoquinone | - | S. enteritidis | 6 | [5][6] |

| 5,8-Dihydroxy-1,4-naphthoquinone | - | S. epidermidis | 2 | [5][6] |

| 5,8-Dihydroxy-1,4-naphthoquinone | - | S. aureus | 4 | [5][6] |

| 5,8-Dihydroxy-1,4-naphthoquinone | - | C. albicans | 1.2 | [5][6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized microbial suspension is prepared to a concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Enzyme Inhibition

Certain dihydroxynaphthalene derivatives have been shown to inhibit the activity of specific enzymes, suggesting a potential therapeutic application in diseases where these enzymes are dysregulated.

Quantitative Data on Enzyme Inhibition by Related Compounds

| Compound Class | Derivative | Enzyme | IC50 (µM) | Reference |

| Dihydronaphthalene Analogue | KGP03 | Tubulin Polymerization | 1.0 | [1] |

| Dihydronaphthalene Analogue | KGP413 | Tubulin Polymerization | 1.2 | [1] |

| Benzylidene-6-hydroxy-3,4-dihydronaphthalenone | Compound C2 | Tyrosinase | 8.8 | [7][8] |

| 3,5-Dihydroxy-2-naphthoic acid | - | Babesia microti Lactate Dehydrogenase | 30.19 | [9] |

| β-nitrostyrene derivative | Compound 3-2 | 1,3,8-Trihydroxynaphthalene Reductase | 0.29 | [10] |

Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a general protocol for a continuous spectrophotometric enzyme inhibition assay.

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.

-

Assay Mixture: In a cuvette or microplate well, combine the buffer, enzyme, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitoring of Reaction: Monitor the change in absorbance over time at a specific wavelength, which corresponds to the formation of the product or the consumption of the substrate.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.

Potential Signaling Pathway Modulation: Aryl Hydrocarbon Receptor (AhR)

Research on 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, has shown that it can act as an agonist for the aryl hydrocarbon receptor (AhR).[11][12] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell cycle control. This suggests that derivatives of this compound could potentially modulate this pathway.

Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

While direct evidence for the biological activity of this compound derivatives is not yet available in the public domain, the extensive research on structurally similar dihydroxynaphthalene and naphthoic acid derivatives provides a strong rationale for their investigation as potential therapeutic agents. The data and protocols compiled in this guide offer a solid starting point for researchers to explore the anticancer, antimicrobial, and enzyme inhibitory properties of this promising class of compounds. Further synthesis and biological evaluation are warranted to unlock the full therapeutic potential of this compound derivatives.

References

- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 10. Synthesis and biological evaluation of novel inhibitors against 1,3,8-trihydroxynaphthalene reductase from Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery and history of ethyl 1,3-dihydroxy-2-naphthoate

An In-depth Technical Guide on the Discovery and History of Ethyl 1,3-Dihydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various dyes and pigments. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its manufacturing processes. The document includes a compilation of quantitative data, detailed experimental protocols from historical literature, and visualizations of relevant chemical transformations to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as ethyl 1,3-dihydroxynaphthalene-2-carboxylate, is an organic compound with the chemical formula C₁₃H₁₂O₄.[1] It serves as a crucial precursor in the production of a wide range of colorants used in the textile, cosmetics, printing, and plastics industries.[2] The core of its structure is a naphthalene ring substituted with two hydroxyl groups and an ethyl carboxylate group, which are key to its reactivity and function as a dye intermediate. This guide traces the historical development of the synthesis of this important chemical compound.

Discovery and Early Synthesis

The precise date and the original discoverer of this compound are not prominently documented in readily available chemical literature, suggesting its initial synthesis may have been part of broader studies on naphthalene derivatives and dye chemistry in the late 19th or early 20th century. The history of this compound is intrinsically linked to the development of synthetic dyes, a field that flourished following William Henry Perkin's discovery of mauveine in 1856.[3]

The synthesis of this compound is a two-step process: the carboxylation of 1,3-dihydroxynaphthalene to form 1,3-dihydroxy-2-naphthoic acid, followed by the esterification of the carboxylic acid with ethanol.

Synthesis of the Precursor: 1,3-Dihydroxy-2-naphthoic Acid

The formation of the key intermediate, 1,3-dihydroxy-2-naphthoic acid, is typically achieved through the Kolbe-Schmitt reaction . This reaction, named after Hermann Kolbe and Rudolf Schmitt, involves the carboxylation of a phenoxide, in this case, the sodium or potassium salt of 1,3-dihydroxynaphthalene (naphthoresorcinol), by heating it with carbon dioxide under pressure.

The general mechanism of the Kolbe-Schmitt reaction involves the nucleophilic attack of the phenoxide on carbon dioxide.[4] The regioselectivity of the carboxylation of naphthols is sensitive to reaction conditions such as temperature and the counter-ion. For 1,3-dihydroxynaphthalene, the hydroxyl groups activate the ring, directing the carboxylation to the 2-position.

Historical Experimental Protocol for the Kolbe-Schmitt Reaction of 1,3-Dihydroxynaphthalene (Hypothetical Reconstruction based on typical procedures of the era):

-

Reactants: 1,3-Dihydroxynaphthalene, Sodium Hydroxide, Carbon Dioxide.

-

Procedure: 1,3-Dihydroxynaphthalene is dissolved in a solution of sodium hydroxide in an autoclave. The vessel is then pressurized with carbon dioxide and heated. After several hours, the reaction mixture is cooled, and the resulting solid is dissolved in water. The solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 1,3-dihydroxy-2-naphthoic acid. The crude product is then collected by filtration, washed with cold water, and dried.

Esterification to this compound

The second step in the synthesis is the Fischer-Speier esterification , a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]

Historical Experimental Protocol for the Fischer-Speier Esterification (Hypothetical Reconstruction):

-

Reactants: 1,3-Dihydroxy-2-naphthoic acid, Ethanol, Sulfuric Acid (catalyst).

-

Procedure: A mixture of 1,3-dihydroxy-2-naphthoic acid and an excess of absolute ethanol is heated in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out at reflux for several hours. To drive the equilibrium towards the product, the water formed during the reaction can be removed. After the reaction is complete, the excess ethanol is removed by distillation. The residue is then poured into cold water, and the precipitated this compound is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent like ethanol to obtain the pure product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Melting Point | 81 - 82 °C | [6] |

| Appearance | Yellow to brown powder | [2] |

| CAS Number | 6843-89-6 | [1] |

Evolution of Synthesis and Related Reactions

While the Kolbe-Schmitt and Fischer-Speier reactions represent the foundational methods for the synthesis of this compound, other related reactions in naphthalene chemistry are noteworthy for their historical and synthetic importance.

The Pechmann condensation , discovered by Hans von Pechmann, is a method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[7] While not directly used for the synthesis of this compound, it demonstrates the reactivity of phenols and naphthols in acid-catalyzed condensations, a principle that is central to dye chemistry.

The diagram below illustrates the general mechanism of the Pechmann condensation.

Caption: General workflow of the Pechmann Condensation.

Modern Applications

This compound continues to be a valuable intermediate in the synthesis of high-performance pigments and dyes. Its derivatives are used in a variety of applications, including:

-

Textile Dyes: For creating vibrant and long-lasting colors on fabrics.[2]

-

Cosmetics: As a colorant in a range of cosmetic products.[2]

-

Printing Inks: Contributing to the color intensity and quality of printed materials.[2]

-

Plastics and Polymers: To impart color to various plastic products.[2]

Conclusion

The history of this compound is a reflection of the broader advancements in organic chemistry, particularly in the field of synthetic dyes. From its likely origins in the late 19th or early 20th century, the synthesis of this compound has relied on fundamental reactions that have become cornerstones of industrial organic synthesis. While the specific historical record of its discovery is not widely publicized, the established synthetic routes via the Kolbe-Schmitt and Fischer-Speier reactions provide a clear understanding of its chemical heritage. This guide has provided a consolidated overview of the historical synthesis, properties, and significance of this compound, offering a valuable reference for chemists and researchers in related fields.

References

- 1. 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol [sigmaaldrich.com]

- 2. Zeitschrift für angewandte Chemie - Google Books [books.google.com]

- 3. Berichte der Deutschen Chemischen Gesellschaft - كتب Google [books.google.ps]

- 4. Naphthalindiole – Wikipedia [de.wikipedia.org]

- 5. Zeitschrift für angewandte Chemie - Google 圖書 [books.google.com.tw]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. historyofscience.com [historyofscience.com]

Understanding the Fluorescence Mechanism of Ethyl 1,3-dihydroxy-2-naphthoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3-dihydroxy-2-naphthoate is a derivative of naphthalenecarboxylic acid with the chemical formula C₁₃H₁₂O₄. Its structure, featuring vicinal hydroxyl and ester groups on a naphthalene core, suggests the potential for interesting photophysical properties. This guide delves into the theoretical underpinnings of its fluorescence, which is predicted to be governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Understanding this mechanism is crucial for the rational design of novel fluorescent probes and materials in various scientific and biomedical applications.

The Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound is anticipated to be dominated by the ESIPT process. ESIPT is a photophysical phenomenon where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. This process typically occurs on an ultrafast timescale.

In the case of this compound, the hydroxyl group at the 1-position can act as the proton donor, while the carbonyl oxygen of the ester group can serve as the proton acceptor, facilitated by a pre-existing intramolecular hydrogen bond in the ground state. Upon absorption of a photon, the molecule is promoted to an excited state (the "enol" tautomer). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, driving the rapid transfer of the proton to form an excited-state "keto" tautomer. This keto tautomer is energetically more stable in the excited state and is responsible for the characteristic fluorescence emission. The emission from the keto tautomer is typically characterized by a large Stokes shift, meaning a significant separation between the absorption and emission maxima. This is because the emission originates from a different molecular species (the keto tautomer) than the one that was initially excited (the enol tautomer).

Data Presentation

Table 1: Illustrative Photophysical Properties of an ESIPT Molecule

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 350 | 480 | 7937 |

| Toluene | 2.38 | 352 | 485 | 7880 |

| Dichloromethane | 8.93 | 355 | 495 | 7924 |

| Acetonitrile | 37.5 | 358 | 510 | 8234 |

| Methanol | 32.7 | 360 | 520 | 8450 |

Table 2: Illustrative Fluorescence Quantum Yield and Lifetime Data

| Solvent | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ, ns) |

| n-Hexane | 0.15 | 2.5 |

| Toluene | 0.12 | 2.2 |

| Dichloromethane | 0.08 | 1.8 |

| Acetonitrile | 0.05 | 1.2 |

| Methanol | 0.03 | 0.8 |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and photophysical characterization of this compound. These are intended as a guide for researchers and should be adapted and optimized as necessary.

Generalized Synthesis and Purification Protocol

This compound can be synthesized via the esterification of 1,3-dihydroxy-2-naphthoic acid.

Materials:

-

1,3-dihydroxy-2-naphthoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

To a solution of 1,3-dihydroxy-2-naphthoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (with excitation and emission monochromators)

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

-

Integrating sphere for quantum yield measurements

Procedure:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of this compound in a range of solvents of varying polarity.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λ_abs).

-

Steady-State Fluorescence Spectroscopy:

-

Record the fluorescence emission spectra by exciting at the absorption maximum. Determine the emission maxima (λ_em).

-

Record the fluorescence excitation spectra by monitoring the emission at the emission maximum.

-

-

Fluorescence Quantum Yield (Φ_F) Determination:

-

Use a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the comparative method.

-

-

Time-Resolved Fluorescence Spectroscopy:

-

Measure the fluorescence decay profiles of the sample solutions using a TCSPC system.

-

Fit the decay curves to a multi-exponential function to determine the excited-state lifetime(s) (τ).

-

Conclusion

While direct experimental data for this compound remains to be published, the structural analogy to other well-studied hydroxy-naphthoic acid derivatives provides a strong basis for predicting its fluorescence mechanism to be driven by Excited-State Intramolecular Proton Transfer. This guide offers a theoretical framework and generalized experimental procedures to facilitate further research into the photophysical properties of this and related compounds. The large Stokes shift and environmental sensitivity characteristic of ESIPT fluorophores make them highly valuable for applications in chemical sensing, biological imaging, and materials science. Further investigation is warranted to fully characterize and harness the potential of this compound.

An In-depth Technical Guide on the Safety, Handling, and Toxicity of Ethyl 1,3-dihydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Introduction

Ethyl 1,3-dihydroxy-2-naphthoate (CAS No. 6843-89-6) is an organic compound with the molecular formula C₁₃H₁₂O₄.[1] It is recognized as an important intermediate in organic synthesis, particularly in the manufacturing of dyes and indicators.[1][2] Additionally, it finds application in fluorescent microscopy and other optical technologies.[1] Given its utility in various research and industrial settings, a thorough understanding of its safety, handling, and toxicological profile is essential for professionals working with this compound. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides insights based on structurally related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6843-89-6 | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid or yellow to brown powder | [1][2] |

| Melting Point | 81 - 82 °C | [1] |

| Boiling Point | 375.5 °C at 760 mmHg | [2] |

| Density | 1.328 - 1.429 g/cm³ | [1][2] |

| Flash Point | 144 °C | [2] |

Safety and Handling

While generally considered to have low toxicity with proper precautions, this compound may pose certain hazards.[2] It is reported to be potentially irritating to the eyes and skin.[1] Furthermore, it may be toxic to aquatic organisms, necessitating careful handling and disposal of waste.[1]

3.1. Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin Protection: A lab coat or other protective clothing.

3.2. Handling Procedures

Standard laboratory best practices should be followed to ensure safe handling.[1] This includes:

-

Working in a well-ventilated area.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

-

Washing hands thoroughly after handling.

3.3. Storage

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Toxicological Information

4.1. Acute Toxicity

Quantitative data on acute toxicity, such as LD50 (lethal dose, 50%) values, for this compound are not available in the reviewed literature. General statements suggest it has "low toxicity".[2]

4.2. Skin and Eye Irritation

The compound is described as potentially "irritating to the eyes and skin".[1] Without specific experimental data (e.g., from a Draize test), it should be handled as a potential irritant.

4.3. Chronic Toxicity

No information on the chronic toxicity of this compound was found.

4.4. Aquatic Toxicity

It is stated that this compound "may also be toxic to aquatic organisms".[1] Therefore, it should not be released into the environment.

Potential Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling

While direct studies on the biological pathways affected by this compound are scarce, research on the parent compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), provides valuable insights. 1,4-DHNA has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes such as CYP1A1 and CYP1B1.[3][4][5]

The structural similarity between this compound and 1,4-DHNA suggests that the former may also interact with the AhR signaling pathway.

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

For researchers investigating the potential AhR agonism of this compound, the following experimental workflow, adapted from studies on related compounds, can be employed.[4]

6.1. Cell Culture and Treatment

-

Cell Lines: Human colon adenocarcinoma cells (Caco-2) or other suitable cell lines expressing AhR.

-

Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in multi-well plates. After reaching a suitable confluency, treat with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

6.2. RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: After the desired treatment period (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers specific for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in gene expression relative to the vehicle control.

Caption: Workflow for assessing AhR agonism.

Conclusion

This compound is a valuable chemical intermediate with a generally favorable safety profile when handled with appropriate precautions. However, the lack of comprehensive, publicly available toxicological data necessitates a cautious approach, treating it as a potential skin and eye irritant and an aquatic toxicant. The likely interaction with the Aryl Hydrocarbon Receptor signaling pathway, based on data from its parent compound, presents an important area for further investigation, particularly for researchers in drug development and toxicology. The experimental protocols outlined in this guide provide a framework for such studies. It is imperative for users to consult a comprehensive Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety guidelines.

References

- 1. biosynce.com [biosynce.com]

- 2. lookchem.com [lookchem.com]

- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for ethyl 1,3-dihydroxy-2-naphthoate

This technical guide provides a comprehensive overview of ethyl 1,3-dihydroxy-2-naphthoate, including its chemical identity, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity: Synonyms and Alternative Names

This compound is an organic compound identified by several names and registry numbers.

Common Synonyms:

-

Ethyl 1,3-dihydroxynaphthalene-2-carboxylate[1]

-

1,3-Dihydroxy-2-naphthalenecarboxylic acid ethyl ester[1][2]

-

1,3-Dihydroxy-naphthalene-2-carboxylic acid ethyl ester[1][2]

-

2-Naphthalenecarboxylic acid, 1,3-dihydroxy-, ethyl ester[2]

-

Ethyl 1,3-dihydroxynaphthoate[2]

-

Naphthoresorcin-carbonsaeure-(2)-ethylester[2]

Registry Numbers:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [1][4] |

| Molecular Weight | 232.23 g/mol | [1][3] |

| Appearance | Yellow to brown powder | LookChem |

| Melting Point | 81 - 82°C | [1][2] |

| Boiling Point | 375.5°C at 760 mmHg | [1] |

| Density | 1.328 g/cm³ | [1] |

| Flash Point | 144°C | [1] |

| pKa | 7.47 ± 0.50 (Predicted) | [1] |

| Storage | Room temperature, inert atmosphere, dry | [1][3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via esterification. A common laboratory-scale preparation involves the cyclization of ethyl phenylacetylmalonate.

Experimental Protocol: Synthesis from Phenylacetyl Malonic Ester [5]

This synthesis is a multi-step process that first creates a crude ester intermediate which is then treated with sulfuric acid to yield the final product.

-

Step 1: Preparation of the Crude Ester Intermediate

-

The reaction is initiated by heating a mixture of reagents, including phenylacetyl chloride and malonic ester. The reaction is controlled with an ice bath as needed.

-

After the initial reaction subsides, an additional quantity of malonic ester is added.

-

Dry ether is then added, and the mixture is heated on a steam bath for approximately one hour.

-

Phenylacetyl chloride, diluted with dry ether, is added slowly to the reaction mixture.

-

-

Step 2: Cyclization and Purification

-

One volume of the crude ester from the previous step is added to three volumes of concentrated sulfuric acid without cooling.

-

The solution is allowed to stand for approximately one week. A shorter duration of two days has been noted to decrease the yield.[5]

-

The entire mixture is then poured slowly with stirring into a mixture of ice and water.

-

The resulting solid yellow ester is filtered with suction, washed with cold water, and dried in a vacuum desiccator to yield this compound.

-

A general method for preparation is the esterification of 1,3-dihydroxynaphthalene with ethyl formate under acidic conditions.[2]

Applications and Areas of Research

This compound serves as a key intermediate and functional molecule in various industrial and research applications.

-

Dye and Pigment Manufacturing: It is a crucial intermediate in the synthesis of various dyes and pigments.[1] Its polycyclic structure and hydroxyl groups are key to forming chromophores.[3]

-

Industrial Colorant: The compound is used as a colorant in the textile, cosmetics, printing ink, and plastics industries to impart vibrant and lasting colors.[1]

-

Organic Synthesis: It acts as an intermediate in the synthesis of other organic molecules, particularly naphthoquinone derivatives which may possess biological activity.[3]

-

Materials Science: It is employed in research for developing photochromic compounds and UV-absorbing materials.[3]

-

Coordination Chemistry: The molecule can be used as a ligand for metal ions, leading to the formation of complexes with potential catalytic or sensor applications.[3]

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthesis pathway from precursor chemicals to this compound and its subsequent applications and relationship to its biologically active acid form.

Caption: Synthesis and application workflow for this compound.

Biological Context of the Naphthoic Acid Core

While this compound is primarily used as a chemical intermediate, its core structure, dihydroxy-naphthoic acid, is of interest in biological research. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1,3-dihydroxy-2-naphthoic acid.[6]

Related dihydroxy-naphthoic acid compounds have been investigated for their biological activities. For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as an inhibitor of lactate dehydrogenase (LDH) in Babesia microti, a parasite responsible for human babesiosis.[7] Furthermore, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is known to be an agonist for the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental compounds, and is involved in modulating inflammatory responses in the gut.[8][9] These findings suggest that the dihydroxy-naphthoic acid scaffold, accessible from its ethyl ester form, is a promising area for further investigation in drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. biosynce.com [biosynce.com]

- 3. This compound [myskinrecipes.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 11138182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1,3-dihydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 1,3-dihydroxy-2-naphthoate, a valuable intermediate in organic synthesis, particularly for dyes, indicators, and fluorescent probes.[1][2] The synthesis involves a two-step process commencing with the preparation of ethyl phenylacetylmalonate, followed by an intramolecular Dieckmann condensation to yield the target compound.

I. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Starting Material | Diethyl malonate | Organic Syntheses, Coll. Vol. 3, p.637 (1955) |

| Yield of crude ethyl phenylacetylmalonate | Not explicitly stated, used directly | Organic Syntheses, Coll. Vol. 3, p.637 (1955) |

| Final Product Synthesis | ||

| Starting Material | Ethyl phenylacetylmalonate | Organic Syntheses, Coll. Vol. 3, p.637 (1955) |

| Yield of this compound | 45% (if stood for 2 days), higher if stood for 1 week | [3] |

| Melting Point | 81-82°C | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | ChemSynthesis |

| Molecular Weight | 232.23 g/mol | ChemSynthesis |

II. Experimental Protocols

This protocol is adapted from the procedure published in Organic Syntheses.[3]

A. Synthesis of Ethyl Phenylacetylmalonate (Precursor)

This procedure details the preparation of the starting material for the synthesis of this compound.

Materials:

-

Magnesium turnings: 12.5 g (0.52 gram-atom)

-

Absolute ethanol: 180 mL (distilled into the apparatus)

-

Carbon tetrachloride: 1 mL

-

Diethyl malonate: 80 g (0.50 mole), distilled before use

-

Dry ether: 270 mL

-

Phenylacetyl chloride: 88 g (74 mL, 0.57 mole)

-

Water

-

Sodium sulfate (anhydrous)

Equipment:

-

1-L three-necked round-bottomed flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride tube

-

Heating mantle or steam bath

-

Ice bath

-

Apparatus for distillation under reduced pressure

Procedure:

-